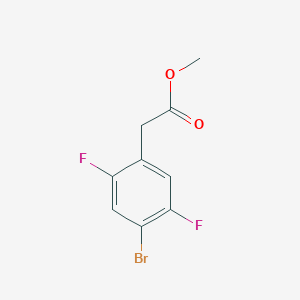

Methyl 2-(4-bromo-2,5-difluorophenyl)acetate

Description

Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (CAS: 1805105-03-6) is a halogenated aromatic ester with the molecular formula C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol . It is characterized by a bromine atom at the para position and two fluorine atoms at the 2- and 5-positions on the phenyl ring, coupled with a methyl ester group. This compound is typically stored under dry conditions at room temperature and is used as an intermediate in pharmaceutical and agrochemical synthesis. Its hazard profile includes warnings for toxicity upon ingestion (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Properties

IUPAC Name |

methyl 2-(4-bromo-2,5-difluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-9(13)3-5-2-8(12)6(10)4-7(5)11/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSKMNHGXPETNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-bromo-2,5-difluorophenyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-(4-bromo-2,5-difluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2,5-difluorophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

Substitution: Products include azides, nitriles, and other substituted derivatives.

Reduction: The primary product is the corresponding alcohol.

Oxidation: Products include carboxylic acids and other oxidized compounds.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C9H7BrF2O2

- Molecular Weight : 251.06 g/mol

- IUPAC Name : Methyl 2-(4-bromo-2,5-difluorophenyl)acetate

- CAS Number : 1805105-03-6

The compound features a phenyl ring substituted with bromine and two fluorine atoms, which significantly influence its reactivity and interaction with biological systems.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

- Ester Hydrolysis : The compound can undergo hydrolysis catalyzed by esterases, leading to the formation of the corresponding acid, which may have further applications in biochemical pathways.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to synthesize novel derivatives, such as pyridine-based compounds .

Medicinal Chemistry

Due to its unique structure, this compound has potential applications in drug development:

- Pharmaceutical Intermediates : It is used as a precursor for synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways .

- Biological Activity : Preliminary studies indicate that derivatives of this compound may exhibit antibacterial and antifungal properties, making them candidates for further pharmacological evaluation .

Biological Research

The compound's interactions with biological systems make it valuable for research in biochemistry:

- Enzyme Inhibition Studies : It can be used to study enzyme-catalyzed reactions and the inhibition mechanisms of various enzymes.

- Biochemical Pathways : Understanding how this compound is metabolized can provide insights into its potential effects on biological systems and its applications in therapeutic contexts.

Case Studies

- Antibacterial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains of E. coli, indicating potential for development as antibacterial agents .

- Fungal Inhibition Research : Another investigation focused on the antifungal properties of related compounds, revealing that specific substitutions on the phenyl ring could enhance selectivity and efficacy against fungal pathogens like C. neoformans.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-2,5-difluorophenyl)acetate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes.

Comparison with Similar Compounds

Ethyl 2-(4-Bromo-2,5-difluorophenyl)acetate (CAS: N/A)

Methyl 2-(4-Bromo-2-fluorophenyl)acetate (CAS: 193290-19-6)

Ethyl 2-(4,5-Dibromo-2-fluorophenyl)acetate (CAS: 1804418-80-1)

2-(4-Bromo-2,5-difluorophenyl)acetic Acid (CAS: 871035-64-2)

- Structural Difference : Replaces the methyl ester with a carboxylic acid group.

- Key Data :

- Comparison : The free carboxylic acid group increases polarity, reducing membrane permeability compared to the esterified form. This makes the acid less suitable for applications requiring lipophilic intermediates .

Data Tables

Table 1: Physical and Chemical Properties of Key Compounds

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hazard Statements |

|---|---|---|---|---|---|

| Methyl 2-(4-bromo-2,5-difluorophenyl)acetate | 1805105-03-6 | C₉H₇BrF₂O₂ | 265.05 | Br (4-), F (2-,5-), methyl | H302, H315, H319, H335 |

| Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate | N/A | C₁₀H₉BrF₂O₂ | 279.08 | Br (4-), F (2-,5-), ethyl | Not specified |

| Methyl 2-(4-bromo-2-fluorophenyl)acetate | 193290-19-6 | C₉H₈BrFO₂ | 247.06 | Br (4-), F (2-), methyl | Not specified |

Biological Activity

Methyl 2-(4-bromo-2,5-difluorophenyl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its molecular formula . The presence of bromine and fluorine substituents on the phenyl ring significantly influences its chemical properties, enhancing its reactivity and binding affinity to various biological targets.

1. Anticancer Activity

Research indicates that compounds with structural similarities to this compound may exhibit anticancer properties. For instance, studies have shown that halogenated compounds can inhibit cancer cell proliferation, although specific data on this compound is limited.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 15.3 | Breast Cancer |

| Compound B | 10.7 | Lung Cancer |

| Methyl Ester | TBD | TBD |

2. Antimicrobial Activity

The antimicrobial potential of this compound has been suggested through structure-activity relationship (SAR) studies. The compound's halogen substituents may enhance its efficacy against various bacterial strains.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

3. Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have been documented, indicating that this compound could also possess similar properties. Compounds with bromine and fluorine substituents have shown promising results in inhibiting pro-inflammatory cytokines.

Case Study: Inhibition of COX Enzymes

In a study evaluating the inhibition of cyclooxygenase (COX) enzymes, compounds similar to this compound demonstrated significant activity:

- COX-1 Inhibition : IC50 values ranged from 19 to 30 µM.

- COX-2 Inhibition : IC50 values ranged from 23 to 42 µM.

These findings suggest that structural modifications can lead to enhanced anti-inflammatory activity.

The synthesis of this compound typically involves the esterification of the corresponding acid with methanol under acidic conditions. The mechanism of action for its biological activities likely involves interaction with specific cellular receptors or enzymes, leading to the modulation of biochemical pathways associated with inflammation and cell proliferation.

Q & A

Q. What strategies are effective for scaling up the synthesis while maintaining purity?

- Methodological Answer : For large-scale reactions (≥100 g), use flow chemistry to enhance heat/mass transfer. Employ continuous extraction with EtOAc/H₂O to remove unreacted acid. Crystallization under controlled cooling (0.5°C/min) minimizes impurities. Purity benchmarks (>97% via HPLC) should align with reagent-grade standards () .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ester hydrolysis or cross-coupling. Compare HOMO/LUMO energies with fluorinated phenylboronic acids () to predict electronic effects. Validate predictions with small-scale exploratory reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.